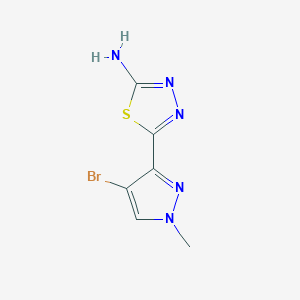
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It is a type of boronic acid derivative, which are known for their wide use in medicinal chemistry . Their chemical and biological activities depend upon their additional substituents .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters as building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . The synthesis also involves a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational methods such as Density Functional Theory (DFT) at the B3LYP level and 6.31G* basis set . Bond lengths, bond angles, dihedral angles, and electronic properties can be investigated and explicated according to spectroscopic knowledge .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often used with organoboron reagents like this compound . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various experimental and computational methods. These properties include its stability, reactivity, and other characteristics that are important for its use in chemical reactions .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Condensation Reactions
The compound could be involved in condensation reactions with stabilizer chains at the surface of polystyrene latex . This process could be useful in the production of various types of polymers .
Esterification
Esterification is another potential application . This is a common reaction in organic chemistry, where an ester is formed from a carboxylic acid and an alcohol .
Derivatization of Polyvinylamine
The compound could potentially be used for the derivatization of polyvinylamine . This could be useful in the production of various types of polymers .
Synthesis of Isotopically Labeled Mercury
The compound could potentially be used in the synthesis of isotopically labeled mercury . This could be useful in various types of chemical analyses .
6. Functionalization of Poly-SiNW for Detection of Dopamine The compound could potentially be used for the functionalization of poly-SiNW for the detection of dopamine . This could be useful in various types of biosensors .
properties
IUPAC Name |
1-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-11(16)7-1-3-9(4-2-7)14-6-8(12(17)18)5-10(14)15/h1-4,8H,5-6H2,(H2,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDMPGLYPGYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2987585.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2987588.png)
![N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2987589.png)
![6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B2987591.png)

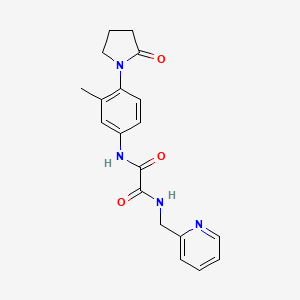
![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)
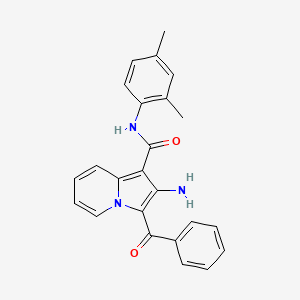
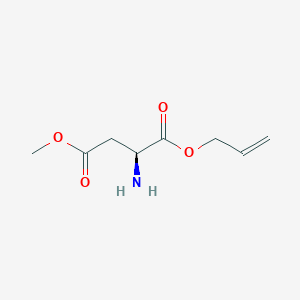
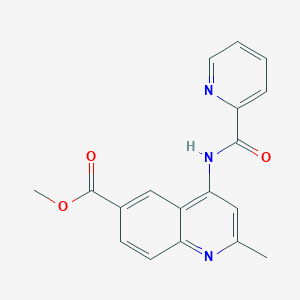
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
